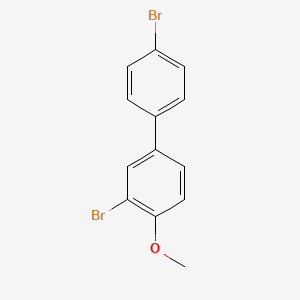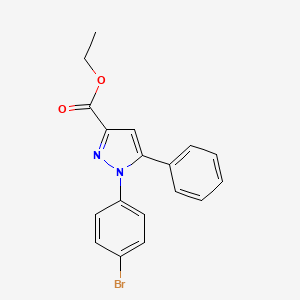
Dihydroxy(dioxo)chromium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(dioxo)chromium;iron is a complex compound that involves both chromium and iron elements. Chromium, represented by the symbol Cr and atomic number 24, is known for its various oxidation states, primarily +2, +3, and +6 . Iron, represented by the symbol Fe and atomic number 26, is a crucial element in various biological and industrial processes. The combination of these two elements results in a compound with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dihydroxy(dioxo)chromium;iron involves the reaction of chromium trioxide with water, leading to the formation of chromic acid and its oligomers . The reaction conditions typically involve controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of chromium compounds often involves the reduction of sodium dichromate with carbon or other reducing agents . The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroxy(dioxo)chromium;iron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and iron, as well as the specific reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic compounds. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions include various chromium and iron oxides, as well as complex organic compounds. These products have significant industrial and scientific applications .
Applications De Recherche Scientifique
Dihydroxy(dioxo)chromium;iron has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology, it plays a role in studying the effects of chromium and iron on biological systems, including their interactions with DNA and proteins . In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and other diseases . In industry, it is used in the production of pigments, dyes, and other materials .
Mécanisme D'action
The mechanism of action of dihydroxy(dioxo)chromium;iron involves its interaction with various molecular targets and pathways. In biological systems, it can induce DNA damage through the formation of reactive oxygen species and other intermediates . These interactions can lead to mutations and other cellular changes, which are of significant interest in cancer research and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dihydroxy(dioxo)chromium;iron include chromic acid, dichromic acid, and various chromium and iron oxides . These compounds share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound is unique due to its combination of chromium and iron, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in areas where the combined effects of chromium and iron are desired .
Propriétés
Formule moléculaire |
CrFeH2O4 |
|---|---|
Poids moléculaire |
173.85 g/mol |
Nom IUPAC |
dihydroxy(dioxo)chromium;iron |
InChI |
InChI=1S/Cr.Fe.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
Clé InChI |
XLVHDENXVPXSKC-UHFFFAOYSA-L |
SMILES canonique |
O[Cr](=O)(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
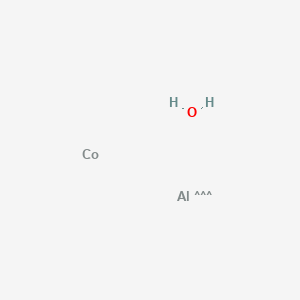
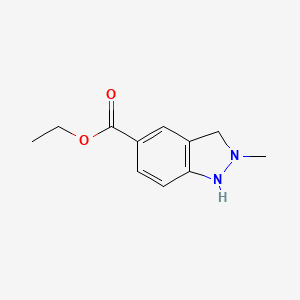
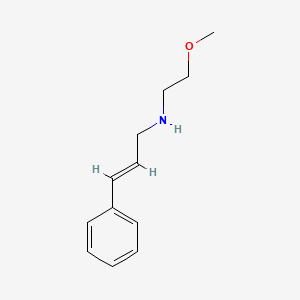
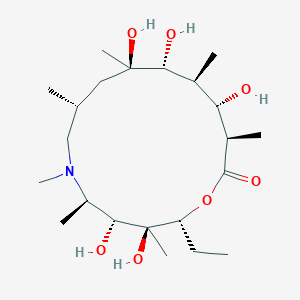
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
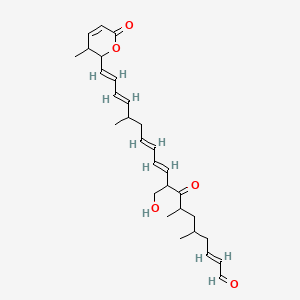
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
